1-(4-chlorophenyl)-N-methylethylene-1,2-diamine
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Overview
Description
1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylethylene diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-methylethylene-1,2-diamine typically involves the reaction of 4-chlorobenzaldehyde with methylamine and ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature regulation to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-N-methylethylene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: Known for its applications in drug development and biochemistry.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
Uniqueness: 1-(4-Chlorophenyl)-N-methylethylene-1,2-diamine stands out due to its unique combination of a chlorophenyl group and a methylethylene diamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3 |
InChI Key |
KPQZISSEMVVSBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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